2,4-Bis(trifluoromethyl)cinnamic acid
Overview
Description
2,4-Bis(trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the para-position .
Molecular Structure Analysis
The molecular formula of 2,4-Bis(trifluoromethyl)cinnamic acid is C11H6F6O2 . The molecular weight is 284.155 Da . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
2,4-Bis(trifluoromethyl)cinnamic acid is a white to light yellow crystalline powder . It has a melting point range of 199 - 205 °C .Scientific Research Applications
1. Analytical Chemistry: Internal Standard in HPLC 2,4-Bis(trifluoromethyl)cinnamic acid has been utilized as an internal standard for high-performance liquid chromatography (HPLC), specifically for the determination of A77 1726 in plasma, which is a metabolite of leflunomide, an immunosuppressive drug .
Pharmaceutical Research Synthesis of Anilides
In pharmaceutical research, this compound has been involved in the microwave-assisted synthesis of a series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid. These anilides are explored for their potential therapeutic applications .
3. Life Science Research: Lab Equipment and Supplies While not a direct application of the compound itself, 2,4-Bis(trifluoromethyl)cinnamic acid is listed among life science research solutions, indicating its relevance in various research fields such as cell biology, genomics, proteomics, etc., where it may be used in experimental procedures or as a reagent .
Medical Treatment Cancer and Other Disorders
Cinnamic acid derivatives, which include compounds like 2,4-Bis(trifluoromethyl)cinnamic acid, have been reported to play a role in treating various medical conditions including cancer, bacterial infections, diabetes, and neurological disorders. Their biological efficacy is a subject of ongoing research .
Mechanism of Action
Target of Action
The primary targets of 2,4-Bis(trifluoromethyl)cinnamic acid are currently unknown. This compound is a member of the class of (trifluoromethyl)benzenes
Biochemical Pathways
Cinnamic acid derivatives are known to participate in the synthesis of complex secondary metabolites such as lignins, flavonoids, isoflavonoids, tannins, coumarins, and anthocyanins . These compounds play vital roles in plant physiology during growth, development, reproduction, and disease resistance . .
Result of Action
Some cinnamic acid derivatives have been reported to have cytoprotective effects on nerves in neurogenerative diseases . .
Action Environment
The action, efficacy, and stability of 2,4-Bis(trifluoromethyl)cinnamic acid can be influenced by various environmental factors. Spillage is unlikely to penetrate the soil . .
Safety and Hazards
2,4-Bis(trifluoromethyl)cinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
A recent study suggests that trifluoromethylcinnamanilide Michael acceptors, which are related to 2,4-Bis(trifluoromethyl)cinnamic acid, could be used for the treatment of resistant bacterial infections . This indicates potential future directions for the use of 2,4-Bis(trifluoromethyl)cinnamic acid and related compounds in medical applications.
properties
IUPAC Name |
(E)-3-[2,4-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1-5H,(H,18,19)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXXKKVJARVCF-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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